N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 872704-60-4
VCID: VC6897841
InChI: InChI=1S/C19H19N3O2S2/c1-24-16-6-3-2-5-14(16)10-11-20-18(23)13-26-19-9-8-15(21-22-19)17-7-4-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
SMILES: COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5

N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

CAS No.: 872704-60-4

Cat. No.: VC6897841

Molecular Formula: C19H19N3O2S2

Molecular Weight: 385.5

* For research use only. Not for human or veterinary use.

N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE - 872704-60-4

Specification

CAS No. 872704-60-4
Molecular Formula C19H19N3O2S2
Molecular Weight 385.5
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C19H19N3O2S2/c1-24-16-6-3-2-5-14(16)10-11-20-18(23)13-26-19-9-8-15(21-22-19)17-7-4-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Standard InChI Key NCICDAVMSDQPPV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Introduction

N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound featuring a diverse array of functional groups, including a methoxyphenyl group, a thiophenyl group, and a pyridazinyl group. This compound belongs to the class of acetamides, which are widely studied for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis and Chemical Reactions

The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the condensation of appropriate precursors. The specific synthetic route may vary, but generally, it involves the reaction of methoxyphenyl and thiophenyl derivatives with pyridazine-based compounds.

Potential Chemical Reactions

Given its structure, this compound can participate in various chemical reactions typical for acetamides, such as hydrolysis and nucleophilic substitution reactions. The presence of the thiophenyl and pyridazinyl groups can influence its reactivity due to their electronic properties.

Biological Activities and Potential Applications

While specific biological activities of N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide are not detailed in the search results, compounds with similar structures are often investigated for their potential in medicinal chemistry. This includes anti-inflammatory, anticancer, and antimicrobial activities.

Research Findings

Compound FeatureDescription
Molecular StructureFeatures a methoxyphenyl group, a thiophenyl group, and a pyridazinyl group linked to an acetamide core.
Synthetic ApproachTypically involves condensation reactions of appropriate precursors.
Potential ApplicationsMay be explored for various biological activities due to its complex structure.

Future Directions

  • Biological Activity Studies: In-depth investigations into the compound's biological activities, such as anti-inflammatory or anticancer properties.

  • Synthetic Optimization: Exploring more efficient synthetic routes to improve yield and purity.

  • Computational Studies: Utilizing computational chemistry tools to predict its reactivity and interactions with biological targets.

Given the limited specific information available on this compound, further detailed studies are required to fully understand its properties and potential applications.

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